Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-
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Overview
Description
Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)- is a compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a glycine moiety linked to a pyrazoloquinoline core, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)- typically involves the condensation of 1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline-4-carbaldehyde with glycine. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antiviral, and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]quinoline: Shares the pyrazoloquinoline core but lacks the glycine moiety.
1,3-Dimethyl-1H-pyrazolo[3,4-b]quinoline-4-carbaldehyde: A precursor in the synthesis of the target compound.
Glycine derivatives: Compounds with similar glycine moieties but different core structures.
Uniqueness: Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)- is unique due to its combination of the glycine moiety and the pyrazoloquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
105774-29-6 |
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Molecular Formula |
C14H14N4O2 |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
2-[(1,3-dimethylpyrazolo[3,4-b]quinolin-4-yl)amino]acetic acid |
InChI |
InChI=1S/C14H14N4O2/c1-8-12-13(15-7-11(19)20)9-5-3-4-6-10(9)16-14(12)18(2)17-8/h3-6H,7H2,1-2H3,(H,15,16)(H,19,20) |
InChI Key |
YUVPJIFRQXENBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC3=CC=CC=C3C(=C12)NCC(=O)O)C |
Origin of Product |
United States |
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